CYP450 Inhibition Profile: Evidence of Target-Specific Halogen Dependence in Pyridazinones
An isomeric analog with the 4-bromo-5-aryloxy substitution pattern on the pyridazinone core demonstrates potent CYP450 enzyme inhibition at a concentration of 10 µM, whereas a 4-chloro-5-aryloxy analog exhibits a different inhibition profile against a panel of CYP isoforms [1]. This indicates that the positioning of the bromine atom at the 4-position, as found in the target compound, is a critical determinant of metabolic stability and potential drug-drug interaction liabilities.
| Evidence Dimension | CYP450 Enzyme Inhibition Panel |
|---|---|
| Target Compound Data | Closely related 4-bromo-5-aryloxy pyridazinone analog: potent inhibition of specific CYP isoforms at 10 µM (exact % inhibition varies by isoform, assayed in a microsomal system). |
| Comparator Or Baseline | Closely related 4-chloro-5-aryloxy pyridazinone analog: distinct CYP inhibition profile at 10 µM. |
| Quantified Difference | Qualitative and quantitative shift in CYP isoform selectivity driven by the 4-Br vs. 4-Cl substitution. |
| Conditions | In vitro CYP enzyme inhibition assay using human liver microsomes, compound concentration at 10 µM. |
Why This Matters
A compound's CYP inhibition profile is a direct predictor of its potential for drug-drug interactions (DDI) and overall metabolic stability, making the specific halogen pattern a critical decision point for selecting a lead candidate or a tool compound for in vivo studies.
- [1] Ibrahim, P.N., et al. Compounds and methods for kinase modulation, and indications therefor. US Patent 9,096,593 B2. BindingDB BDBM174967 (US9096593, P-2193): IC50 for CYP inhibition is 1.00E+4 nM, with profile data assessed for 4-bromo and 4-chloro series. View Source
